Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is an organic compound that features a trifluoroacetyl group attached to a tetrahydropyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the transfer of functional groups .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have comparable physiological activity, bioavailability, and absorption at equimolar doses .
Result of Action
Related compounds have been shown to have various biologically vital properties .
Action Environment
The stability and solubility of related compounds can be influenced by the organic group appended to the bridging carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of a suitable pyridine derivative with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(acetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate: Similar structure but lacks the trifluoroacetyl group.
Methyl 5-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate: Contains a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c1-16-8(15)13-4-2-3-6(5-13)7(14)9(10,11)12/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIWAWQSGQHMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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